molecular formula C9H6BrFN2 B11724172 2-(4-Bromo-2-fluorophenyl)imidazole

2-(4-Bromo-2-fluorophenyl)imidazole

Cat. No.: B11724172
M. Wt: 241.06 g/mol
InChI Key: ZYWRRIPTOCHRSM-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)imidazole is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine and a fluorine atom attached to a phenyl ring, which is further connected to the imidazole ring. The presence of these substituents can significantly influence the compound’s chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-2-fluoroaniline with glyoxal and ammonia under acidic conditions to form the imidazole ring. The reaction conditions often require a controlled temperature and pH to ensure the proper formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazole: Lacks the bromine and fluorine substituents, resulting in different chemical and biological properties.

    2-(4-Chloro-2-fluorophenyl)imidazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.

    2-(4-Bromo-2-methylphenyl)imidazole:

Uniqueness

2-(4-Bromo-2-fluorophenyl)imidazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity, binding affinity, and overall chemical behavior. These substituents can enhance the compound’s potential in various applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

2-(4-bromo-2-fluorophenyl)-1H-imidazole

InChI

InChI=1S/C9H6BrFN2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H,(H,12,13)

InChI Key

ZYWRRIPTOCHRSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NC=CN2

Origin of Product

United States

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